Fmoc-DL-(2-thienyl)glycine

説明

Significance of Unnatural Amino Acids in Peptide and Drug Discovery

The foundation of proteins and peptides in virtually all living organisms is a set of 20 canonical amino acids. nih.gov However, the field of medicinal chemistry has increasingly turned its attention to non-canonical or unnatural amino acids (ncAAs), which are not found in naturally occurring polypeptide chains. nih.govthedailyscientist.org These unique building blocks offer a powerful toolkit for scientists to design and synthesize new molecules with enhanced properties. sigmaaldrich.com

The incorporation of ncAAs into peptide structures can lead to several advantageous modifications. It allows for the creation of peptidomimetics—molecules that mimic natural peptides but often exhibit improved characteristics such as greater stability against enzymatic degradation, increased selectivity for biological targets, and better bioavailability. sigmaaldrich.com By altering the side chains or backbone of amino acids, researchers can fine-tune the three-dimensional structure and function of a peptide, leading to the development of more potent and effective therapeutic agents for a wide range of diseases, including cancer and viral infections. nih.gov The structural diversity offered by ncAAs is a critical driver in the discovery of new drugs and in the high-throughput screening processes used to identify promising new candidates. rsc.org

Role of Fmoc-DL-(2-thienyl)glycine as a Non-Canonical Amino Acid Building Block

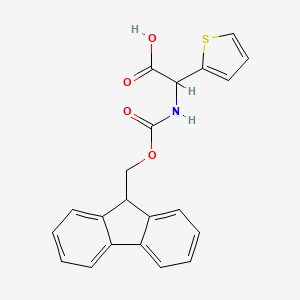

This compound combines the utility of the Fmoc protecting group with the unique structural features of a non-canonical amino acid. It is a derivative of glycine (B1666218) where one of the alpha-hydrogens is replaced by a thienyl group—a five-membered aromatic ring containing a sulfur atom. As a building block, it is used in solid-phase peptide synthesis (SPPS) to introduce the (2-thienyl)glycine moiety into a growing peptide chain.

The presence of the thienyl ring introduces specific steric and electronic properties into the peptide. This can influence the peptide's conformation, stability, and interaction with its biological target. The aromatic and heterocyclic nature of the thienyl group can lead to unique binding interactions, such as pi-stacking, which are not possible with natural amino acids. The term "DL" indicates that the compound is a racemic mixture, containing both the D and L stereoisomers. The use of such non-canonical building blocks is a key strategy in creating peptidomimetics with novel biological activities. mdpi.com

Historical Context and Evolution of Fmoc-Based Peptide Synthesis Methodologies

The journey of peptide synthesis has been marked by continuous innovation. Early methods, known as solution-phase synthesis, were laborious and time-consuming, often requiring purification after each step. openaccessjournals.comwikipedia.org A revolutionary breakthrough came in the 1960s with the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry. peptide.combiotage.com In SPPS, the peptide is assembled while anchored to an insoluble resin support, which simplifies the process by allowing reagents and byproducts to be washed away after each reaction step. openaccessjournals.comwikipedia.org

Initially, SPPS predominantly used the Boc (tert-butyloxycarbonyl) protecting group, which is removed with strong acid. wikipedia.org However, the introduction of the base-labile Fmoc group in the 1970s offered a milder and orthogonal alternative. peptide.comnih.gov By the late 1970s and early 1980s, the Fmoc/tBu (tert-butyl) strategy, where Fmoc protects the N-terminus and acid-labile t-butyl-based groups protect the side chains, was developed and rapidly adopted. peptide.comlgcstandards.com

This new methodology had several advantages: the synthesis could be easily automated, the deprotection conditions were compatible with a wider range of sensitive or modified amino acids (like phosphorylated or glycosylated ones), and it avoided the use of harsh and corrosive acids like hydrogen fluoride (B91410) (HF) for the final cleavage from the resin. nih.govbiotage.com By the 1990s, Fmoc chemistry had become the dominant method used in peptide synthesis research facilities, a testament to its efficiency, versatility, and reliability. nih.govnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQXSEXNUPRHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673977 | |

| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211682-11-0 | |

| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Methodologies

General Principles of Fmoc-Protection for Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) group is an amine protecting group widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under acidic conditions and its lability under mild basic conditions, which allows for an orthogonal protection strategy in combination with acid-labile side-chain protecting groups.

Protection Mechanism: The introduction of the Fmoc group onto the alpha-amino group of an amino acid is typically achieved by reacting the amino acid with an activated 9-fluorenylmethyl carbonate derivative. Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is generally carried out under basic conditions, for instance, using sodium bicarbonate in an aqueous dioxane solution. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate (B1207046) linkage.

Deprotection Mechanism: The key advantage of the Fmoc group is its facile removal under non-acidic conditions. Cleavage is achieved through a β-elimination mechanism initiated by a mild base. A solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the most common deprotection reagent. The base abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the elimination of dibenzofulvene and carbon dioxide, thereby liberating the free amine of the amino acid or peptide chain. The released dibenzofulvene is typically scavenged by the excess piperidine to form a stable adduct, preventing side reactions. This deprotection step is rapid and efficient, allowing for the swift progression of the synthesis cycle in SPPS.

Classical and Advanced Synthetic Routes for Fmoc-DL-(2-thienyl)glycine

The synthesis of this specific non-canonical amino acid derivative can be approached through two primary strategies: the direct protection of the pre-formed amino acid or the construction of the amino acid from a glycine (B1666218) scaffold followed by protection.

The most straightforward and classical route to this compound involves the direct N-protection of DL-(2-thienyl)glycine. This method leverages the well-established protocols for Fmoc protection. The synthesis protocols are analogous to those used for standard amino acids like glycine, though adjustments may be needed to account for the steric hindrance presented by the thienyl group.

The general reaction proceeds by dissolving DL-(2-thienyl)glycine in an aqueous basic solution, to which a solution of Fmoc-OSu or Fmoc-Cl in an organic solvent like dioxane is added. The reaction is typically stirred at room temperature until completion. The resulting this compound is then isolated and purified, often through crystallization after acidification of the reaction mixture.

An alternative to direct protection is the construction of the thienylglycine structure from simpler, often protected, glycine precursors. This approach offers flexibility and can be advantageous for creating stereochemically pure variants. Methodologies for the functionalization of glycine derivatives often involve the generation of a glycine enolate or an equivalent carbanion, which can then react with an electrophilic source of the thienyl group.

For instance, a synthetic strategy could involve the alkylation of a glycine equivalent. Research on related structures, such as the synthesis of Fmoc-L-3-(2-benzothienyl)alanine, has demonstrated the viability of diastereoselective alkylation of a chiral glycine equivalent with a substituted methyl halide. A similar approach for (2-thienyl)glycine would involve reacting a protected glycine derivative with a 2-thienyl halide or another electrophilic thienyl species. Following the formation of the C-C bond to create the amino acid backbone, subsequent deprotection and re-protection steps would be employed to install the Fmoc group.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis and subsequent use of this compound requires careful optimization of reaction conditions. This is crucial both for the initial protection reaction and for its incorporation into peptide chains, where side reactions can compromise the integrity of the final product. The quality of the starting Fmoc-amino acid is paramount, as impurities can lead to failed sequences or difficult purification.

Key optimization parameters include the choice of reagents, solvents, temperature, and the use of additives to suppress side reactions, particularly racemization. Since the target compound is a DL-racemic mixture, controlling enantiomeric excess is a critical challenge during its application in chiral peptide synthesis.

| Parameter | Optimization Strategy | Rationale |

| Purity of Starting Materials | Use Fmoc-amino acids with high HPLC purity (≥99%) and enantiomeric purity (≥99.8%). | Small improvements in starting material quality can dramatically improve overall peptide yield and reduce purification efforts. |

| Coupling Reagents | Employ efficient coupling reagents such as HATU, HCTU, or COMU. | High-reactivity reagents improve coupling efficiency and reduce the formation of by-products. creative-peptides.com |

| Racemization Control | Perform coupling reactions at low temperatures (e.g., 4°C) and include additives like HOBt or Oxyma Pure. | These measures suppress epimerization (racemization) of the amino acid during the activation step, which is a significant challenge for many amino acids. creative-peptides.com |

| Solubility | Utilize co-solvent systems like DMF:THF or DMSO:acetonitrile (B52724) to enhance solubility during coupling reactions. | Aromatic amino acid derivatives can present solubility challenges; improved solubility ensures efficient reaction kinetics. |

| Deprotection Conditions | Optimize deprotection reagents and conditions, such as adding scavenger reagents during TFA cleavage. | Proper conditions can minimize side reactions caused by reactive intermediates attacking sensitive amino acid side chains. creative-peptides.com |

Green Chemistry Approaches in Fmoc-Amino Acid Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of Fmoc-amino acid synthesis and peptide production, which traditionally rely on large volumes of organic solvents, these approaches are of growing importance.

| Green Chemistry Approach | Description | Advantage |

| Aqueous Media Synthesis | Performing the Fmoc-protection of amino acids in aqueous media under mild, catalyst-free conditions. rsc.orgresearchgate.net | Eliminates the need for hazardous organic solvents like DMF, making the process safer and more environmentally friendly. researchgate.net |

| Ultrasonic Irradiation | Using ultrasound as an energy source to promote the N-Fmoc protection of amines without a catalyst or solvent. scielo.br | Offers a versatile and facile pathway that can lead to excellent yields in short reaction times with easier work-up. scielo.br |

| Process Optimization | Combining coupling and deprotection steps in SPPS to reduce the number of washing steps. peptide.com | Significantly reduces the consumption of solvents like DMF, which is a major contributor to waste in peptide synthesis. peptide.com |

| Greener Reagents | Using reagents like calcium(II) iodide as a protective agent during the hydrolysis of Fmoc-protected amino esters. mdpi.com | Replaces toxic and expensive materials (e.g., organotin compounds) with greener, less expensive, and less hazardous chemicals. mdpi.com |

Stereochemistry and Chiral Resolution

Enantiomeric Forms: Fmoc-(S)-2-thienylglycine and Fmoc-(R)-2-thienylglycine

Fmoc-DL-(2-thienyl)glycine is a racemic mixture, meaning it consists of equal amounts of two enantiomers: Fmoc-(S)-2-thienylglycine and Fmoc-(R)-2-thienylglycine. Enantiomers are non-superimposable mirror images of each other, possessing identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as enzymes or receptors in a biological system.

The (S) and (R) designations are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents attached to the chiral center. The Fmoc-(S)-2-thienylglycine enantiomer is a versatile building block used in the design of bioactive peptides, where its unique thienyl side chain can influence the peptide's conformation, stability, and structure-activity relationships. chemimpex.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its incorporation into peptide chains during solid-phase peptide synthesis. chemimpex.com

Table 1: Properties of Fmoc-(2-thienyl)glycine Enantiomers

| Property | Fmoc-(S)-2-thienylglycine | Fmoc-(R)-2-thienylglycine |

|---|---|---|

| CAS Number | 28044-76-0 americanchemicalsuppliers.com | 208259-66-9 americanchemicalsuppliers.comchemicalbook.com |

| Molecular Formula | C₂₁H₁₇NO₄S americanchemicalsuppliers.com | C₂₁H₁₇NO₄S chemicalbook.com |

| Molecular Weight | 379.43 g/mol chemicalbook.com | 379.43 g/mol chemicalbook.com |

| Synonyms | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid americanchemicalsuppliers.com | Fmoc-D-(2-thienyl)glycine chemicalbook.com |

Asymmetric Synthesis Strategies for Enantiopure (2-thienyl)glycine Derivatives

The production of enantiomerically pure amino acids is a fundamental goal in medicinal and peptide chemistry. Asymmetric synthesis provides a direct route to a single enantiomer, avoiding the need for subsequent resolution of a racemic mixture.

Chiral Auxiliaries: One established strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary creates a diastereomeric intermediate, allowing for the stereoselective formation of new bonds. researchgate.net In the context of synthesizing enantiopure (2-thienyl)glycine, a glycine (B1666218) derivative could be attached to a chiral auxiliary. scielo.org.mxnih.gov Subsequent alkylation or other modifications at the α-carbon would proceed with high diastereoselectivity due to the steric and electronic influence of the auxiliary. researchgate.net Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched amino acid. wikipedia.org A variety of auxiliaries derived from natural sources like amino acids and terpenes have been developed for this purpose. nih.gov

Catalytic Methods: Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of α-amino acid derivatives, copper-catalyzed asymmetric reactions have shown promise. nih.gov For instance, a copper complex formed with a chiral phosphine ligand can mediate the stereoselective functionalization of glycine derivatives. nih.govresearchgate.net This approach allows for the construction of the chiral center with high enantioselectivity under mild conditions, offering a powerful tool for synthesizing unnatural amino acids like (2-thienyl)glycine. nih.gov

Deracemization refers to the conversion of a racemate into a single, pure enantiomer. Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. researchgate.net This allows for a theoretical yield of 100% for the desired enantiomer, overcoming the 50% maximum yield of traditional kinetic resolution. researchgate.net For amino acids, this can involve the use of an enzyme to selectively react with one enantiomer (e.g., hydrolysis of an ester) while a racemization catalyst, such as a substituted salicylaldehyde, continuously interconverts the unreactive enantiomer back into the racemate. researchgate.net

Crystallization-induced dynamic resolution is another approach where selective crystallization of one diastereomeric salt from a solution in which the enantiomers are rapidly equilibrating can lead to the high-yield isolation of a single enantiomer. researchgate.net These dynamic resolution techniques are applicable to various amino acids and could be adapted for the production of enantiopure (2-thienyl)glycine.

Chiral Separation Techniques for this compound

When a racemic mixture is synthesized, its separation into individual enantiomers is necessary. This process is known as chiral resolution.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary analytical and preparative method for separating enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

For N-Fmoc protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective. phenomenex.comsigmaaldrich.com Polysaccharide-based columns, often used in reversed-phase mode, can achieve baseline resolution for many Fmoc-amino acids. phenomenex.com Cinchona alkaloid-based zwitterionic and anion-exchanger type CSPs have also demonstrated excellent separation performance for Nα-Fmoc proteinogenic amino acids under various chromatographic conditions. nih.gov The separation mechanism often involves ion-exchange interactions between the analyte and the chiral selector. nih.gov

Table 2: Typical Chiral HPLC Conditions for N-Fmoc Amino Acid Separation

| Parameter | Description |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Lux series), Macrocyclic glycopeptide-based (e.g., Teicoplanin, CHIROBIOTIC T), Cinchona alkaloid-based (e.g., ZWIX, QN-AX) phenomenex.comsigmaaldrich.comnih.gov |

| Mobile Phase Mode | Reversed-Phase, Polar-Ionic Mode phenomenex.comnih.gov |

| Typical Solvents | Acetonitrile (B52724)/Water, Methanol/Water, often with additives like trifluoroacetic acid (TFA), formic acid (FA), or triethylamine (TEA) to control ionization. phenomenex.comnih.gov |

| Detection | UV (typically at 254 nm or 265 nm for the Fmoc group) |

Beyond HPLC, other chromatographic techniques can be employed for chiral resolution. Subcritical fluid chromatography (SFC), which uses carbon dioxide in its supercritical state as the main mobile phase component, is a powerful alternative to HPLC for separating Nα-Fmoc amino acids on chiral stationary phases. nih.gov

Non-chromatographic methods for resolution often involve the formation of diastereomeric salts. This classical approach involves reacting the racemic amino acid with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the desired enantiomer of the amino acid can be recovered by removing the resolving agent.

Applications in Peptide Science

Fmoc-DL-(2-thienyl)glycine as a Building Block in Peptide Synthesis

This compound is utilized in peptide synthesis to introduce the (2-thienyl)glycine moiety into a growing peptide chain. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, a hallmark of the widely used Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS) nih.govchempep.com. The thienyl side chain, an aromatic heterocycle containing a sulfur atom, imparts specific steric and electronic characteristics to the peptide backbone, influencing its structure and potential interactions .

Solid-phase peptide synthesis is the predominant method for chemically synthesizing peptides nih.govpeptide.com. In this technique, the peptide chain is assembled sequentially while the C-terminal end is anchored to an insoluble polymer support (resin) uci.edu. This compound is readily incorporated using standard SPPS protocols, which involve iterative cycles of Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid uci.edu.

Common coupling reagents are used to activate the amino acid. These include aminium-based reagents like HBTU and HATU, or carbodiimides such as DIC, often used with additives like HOBt or Oxyma to enhance efficiency and suppress side reactions iris-biotech.denih.gov. The steric hindrance introduced by the thienyl group can influence the reaction kinetics, potentially requiring optimized coupling times or more potent activation methods compared to simpler amino acids like glycine (B1666218) or alanine . Monitoring the completion of the coupling reaction is crucial and can be performed using qualitative colorimetric tests like the Kaiser test, which detects free primary amines on the resin iris-biotech.de.

Table 1: Common Coupling Reagents Used in SPPS

| Coupling Reagent | Description | Additive Often Used |

|---|---|---|

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A common and effective aminium-based coupling reagent. | HOBt, DIPEA |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient coupling reagent, particularly useful for sterically hindered amino acids. | HOAt, DIPEA/Collidine |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | A third-generation aminium salt known for high efficiency and reduced racemization risk. | DIPEA |

| DIC (N,N'-Diisopropylcarbodiimide) | A carbodiimide-based reagent that activates the carboxyl group. | Oxyma, HOBt |

This table is interactive. You can sort and filter the data.

A significant challenge when incorporating α,α-disubstituted amino acids like phenylglycine, and by extension thienylglycine, is the risk of racemization (epimerization) at the α-carbon during the coupling step fao.orgluxembourg-bio.com. The activation of the carboxyl group increases the acidity of the α-proton, and its abstraction by the bases used in the coupling reaction can lead to a loss of stereochemical integrity nih.gov.

Research on the closely related Fmoc-phenylglycine has shown that the choice of coupling conditions is paramount to prevent racemization luxembourg-bio.com. Key strategies to minimize this side reaction include:

Choice of Base: Using sterically hindered, weaker bases such as 2,4,6-trimethylpyridine (TMP) or N,N-dimethylpropidine (DMP) instead of the more commonly used N,N-diisopropylethylamine (DIPEA) can significantly reduce the extent of epimerization luxembourg-bio.com.

Choice of Coupling Reagent: Certain coupling reagents are less prone to inducing racemization. For phenylglycine, the use of DEPBT or COMU in combination with hindered bases has been shown to yield epimerization-free synthesis luxembourg-bio.com.

Use of Additives: Including additives like HOBt or Oxyma Pure can help suppress racemization during the activation step nih.gov.

Table 2: Strategies to Minimize Racemization of α-Substituted Glycines

| Strategy | Method | Rationale |

|---|---|---|

| Base Selection | Use of sterically hindered bases (e.g., TMP, DMP) instead of DIPEA. | Reduces the rate of α-proton abstraction that leads to racemization. |

| Coupling Reagent | Employing reagents like COMU or DEPBT. | These reagents have been shown to be less prone to causing epimerization. |

| Reaction Temperature | Performing coupling reactions at lower temperatures (e.g., 4°C). | Slows down the rate of the base-catalyzed epimerization side reaction. |

| Additives | Inclusion of HOBt or Oxyma in the coupling mixture. | Suppresses the formation of highly reactive intermediates that are prone to racemization. |

This table is interactive. You can sort and filter the data.

During SPPS, growing peptide chains can sometimes fold into stable secondary structures (like β-sheets) on the resin support, leading to intermolecular aggregation peptide.comsigmaaldrich.com. This phenomenon can physically block reactive sites, resulting in incomplete deprotection and coupling steps, and leading to deletion sequences and low yields nih.gov. Such sequences are often termed "difficult sequences."

The incorporation of non-canonical or sterically demanding amino acids like thienylglycine can act as an "aggregation breaker." The bulky thienyl side chain can disrupt the hydrogen bonding patterns that stabilize β-sheet formation, thereby improving the solvation of the peptide chain and the efficiency of subsequent synthetic steps peptide.comsigmaaldrich.com. In cases where aggregation is particularly severe, specialized building blocks like pseudoprolines or N-substituted (e.g., Hmb, Dmb) amino acids are employed to temporarily disrupt the peptide backbone's hydrogen-bonding capacity sigmaaldrich.compeptide.comsigmaaldrich.com. The inherent steric bulk of thienylglycine itself may contribute positively to mitigating these aggregation issues.

While SPPS is the most common method, solution-phase peptide synthesis remains relevant, particularly for large-scale production or the synthesis of short peptides. In this approach, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step.

The principles of coupling and protection used in SPPS are also applicable to solution-phase synthesis. This compound can be coupled to another amino acid ester using standard coupling reagents. However, the purification of the intermediate dipeptide can be more laborious compared to the simple filtration and washing steps of SPPS nih.gov. The solubility of the protected peptide fragments in organic solvents is a critical factor for the success of this method.

Solid-Phase Peptide Synthesis (SPPS) Applications

Design of Bioactive Peptides Incorporating Thienylglycine

The introduction of unnatural amino acids like thienylglycine is a key strategy in the design of peptidomimetics and bioactive peptides with improved pharmacological profiles researchgate.netnih.gov. The thienyl side chain can confer several advantageous properties:

Increased Proteolytic Stability: The steric bulk of the thienyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the peptide's half-life in biological systems.

Conformational Constraint: The thienyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This can lead to higher binding affinity and selectivity for a specific biological target.

Novel Interactions: The sulfur-containing aromatic ring can participate in unique non-covalent interactions, such as π-stacking or sulfur-aromatic interactions, with target receptors or enzymes, potentially enhancing binding and activity.

Phenylglycine and its derivatives, which are structurally similar to thienylglycine, are found in various antimicrobial and glycopeptide antibiotics like vancomycin, demonstrating the utility of such building blocks in bioactive natural products luxembourg-bio.comnih.gov. By incorporating thienylglycine, researchers can rationally design novel peptides for a wide range of applications, including as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents reading.ac.uknih.gov.

Modulation of Peptide Stability and Solubility

The introduction of this compound into a peptide backbone can significantly enhance its stability and solubility. The aromatic and heterocyclic nature of the thienyl side chain can disrupt or promote specific intramolecular and intermolecular interactions, thereby influencing the peptide's susceptibility to enzymatic degradation and its aggregation propensity.

Enhanced Proteolytic Resistance: The steric bulk of the thienyl group can shield adjacent peptide bonds from the action of proteases, thereby increasing the peptide's half-life in biological systems. This is a critical attribute for the development of peptide-based therapeutics, which are often limited by their rapid clearance.

Illustrative Impact of (2-thienyl)glycine on Peptide Properties:

| Peptide Property | Observed Effect of (2-thienyl)glycine Incorporation | Rationale |

| Proteolytic Stability | Increased resistance to enzymatic degradation. | The bulky thienyl side chain provides steric hindrance, protecting nearby peptide bonds from protease activity. |

| Solubility | Can be enhanced in various solvents. | The aromatic and polarizable nature of the thiophene ring can improve solvation. |

| Aggregation | Potential to reduce aggregation. | Disruption of intermolecular hydrogen bonding patterns that lead to self-assembly of peptide chains. |

This table provides a generalized overview based on the principles of incorporating bulky, non-canonical amino acids. Specific quantitative data for peptides containing this compound is an active area of research.

Influence on Peptide Conformation and Secondary Structure

The conformational landscape of a peptide is a critical determinant of its biological activity. The incorporation of this compound can exert significant control over the peptide's secondary structure, including the formation of α-helices, β-sheets, and turns.

Steric and Electronic Effects: The thienyl group introduces steric constraints that can alter the preferred dihedral angles (phi and psi) of the peptide backbone, thereby influencing the local and global conformation. Furthermore, the sulfur atom and the aromatic π-system of the thiophene ring can participate in non-covalent interactions, such as π-stacking and sulfur-aromatic interactions, which can further stabilize specific secondary structures.

Induction of Specific Conformations: By strategically placing (2-thienyl)glycine residues within a peptide sequence, it is possible to induce or stabilize desired secondary structural motifs. For instance, its incorporation can promote the formation of β-turns, which are crucial for receptor recognition and binding in many biologically active peptides.

Conformational Effects of (2-thienyl)glycine in Peptides:

| Conformational Parameter | Influence of (2-thienyl)glycine | Method of Analysis |

| Dihedral Angles (φ, ψ) | Alters the accessible conformational space due to steric hindrance. | X-ray Crystallography, NMR Spectroscopy, Molecular Dynamics Simulations. |

| Secondary Structure | Can induce or stabilize β-turns and other ordered structures. | Circular Dichroism (CD) Spectroscopy, FTIR Spectroscopy. |

| Non-covalent Interactions | The thienyl ring can participate in π-stacking and sulfur-aromatic interactions. | UV-Vis Spectroscopy, Isothermal Titration Calorimetry (ITC). |

This table outlines the expected conformational influences and the standard techniques used for their investigation. Detailed structural studies on specific (2-thienyl)glycine-containing peptides are necessary to fully elucidate these effects.

Bioconjugation Strategies Utilizing this compound

The unique chemical properties of the thiophene ring in this compound present opportunities for its use as a handle in bioconjugation reactions. These strategies enable the site-specific attachment of other molecules, such as drugs, imaging agents, or polyethylene glycol (PEG), to a peptide.

Site-Specific Modification of Biomolecules

Achieving site-specific modification of peptides is crucial for creating homogeneous and well-defined bioconjugates. The thienyl side chain of (2-thienyl)glycine can potentially serve as a site for selective chemical reactions, allowing for precise control over the point of conjugation. While direct conjugation to the thiophene ring is an area of ongoing research, its presence provides a unique chemical entity that can be targeted by specific reagents under controlled conditions, distinguishing it from the side chains of natural amino acids.

Development of Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics that combine the high specificity of a peptide with the potent cytotoxicity of a small-molecule drug. This compound can play a dual role in the development of PDCs. Firstly, its incorporation can enhance the stability and pharmacokinetic properties of the peptide carrier. Secondly, the thienyl group can serve as a potential conjugation site for the cytotoxic payload, either directly or after chemical modification. This allows for the creation of PDCs with a well-defined structure and a specific drug-to-peptide ratio, which are critical factors for their therapeutic efficacy and safety.

Potential Bioconjugation Strategies Involving the Thienyl Group:

| Reaction Type | Potential Application | Key Considerations |

| Electrophilic Aromatic Substitution | Attachment of various functional groups to the thiophene ring. | Requires optimization of reaction conditions to ensure selectivity and avoid side reactions with other aromatic residues. |

| Metal-Catalyzed Cross-Coupling | Formation of carbon-carbon or carbon-heteroatom bonds for linking to drug molecules. | Biocompatibility of the catalyst and reaction conditions are crucial to maintain peptide integrity. |

| Photochemical Reactions | Light-induced conjugation to the thiophene ring. | Offers spatial and temporal control over the conjugation process. |

This table presents theoretical bioconjugation strategies that could be explored for the thienyl side chain of (2-thienyl)glycine. The development of robust and biocompatible methods for these reactions is a key area for future research.

Advanced Applications and Derivatives

Structure-Activity Relationship (SAR) Studies of Thienylglycine-Containing Peptides

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that describes how the chemical structure of a compound influences its biological activity. americanpeptidesociety.org For peptides, SAR studies involve systematically modifying amino acid sequences to identify key structural elements that govern function. americanpeptidesociety.org The incorporation of non-canonical amino acids like (2-thienyl)glycine is a key strategy for these studies, as its unique structure can be used to probe and optimize peptide properties for therapeutic applications. chemimpex.comchemimpex.com

The thienyl side chain of (2-thienyl)glycine offers unique interaction capabilities not present in natural amino acids, making it a valuable tool for fine-tuning peptide-target binding. The aromatic thiophene ring can participate in non-covalent interactions such as π-π stacking with aromatic residues of a biological target, like phenylalanine, tyrosine, or tryptophan. rsc.org Furthermore, the sulfur atom within the thienyl ring introduces distinct electronic effects and the potential for specific intermolecular interactions, such as sulfur-sulfur contacts, which can enhance binding affinity and specificity. acs.org

The introduction of the thienyl group can significantly alter the local conformation and steric bulk of a peptide, which in turn affects its biological activity. By replacing natural amino acids with (2-thienyl)glycine, researchers can map the steric and electronic requirements of a peptide's binding site, leading to the rational design of more potent and selective peptide-based drugs. chemimpex.com

| Interaction Type | Description | Potential Biological Consequence |

|---|---|---|

| π-π Stacking | Non-covalent interaction between the aromatic thienyl ring and aromatic residues (e.g., Phe, Tyr, Trp) on a target protein. | Increased binding affinity and stability of the peptide-protein complex. |

| Sulfur-Mediated Interactions | The sulfur heteroatom can engage in unique non-covalent interactions, including sulfur-π and sulfur-sulfur contacts. acs.org | Enhanced intermolecular interactions, leading to more ordered molecular arrangements and potentially higher binding specificity. acs.orgmdpi.com |

| Hydrophobic Interactions | The nonpolar thienyl ring can interact with hydrophobic pockets on a receptor or enzyme. | Contribution to overall binding energy and target recognition. |

| Steric Effects | The bulk and shape of the thienyl group influence the peptide's overall conformation and how it fits into a binding site. | Modulation of receptor activation or enzyme inhibition by controlling peptide conformation. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. uestc.edu.cnnih.gov In peptide design, QSAR models are built by calculating molecular descriptors for a series of related peptides and correlating them with their measured biological activities. nih.gov

For peptides containing (2-thienyl)glycine, QSAR models can be developed to predict the activity of new, unsynthesized peptide analogs. This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. mdpi.com Descriptors used in such models would capture the unique properties of the thienyl group.

| Descriptor Category | Specific Descriptor Example | Property Captured |

|---|---|---|

| Electronic | Partial atomic charges, dipole moment | The influence of the sulfur heteroatom on electron distribution and electrostatic interactions. |

| Steric/Topological | Molecular volume, surface area, shape indices | The size, shape, and steric hindrance introduced by the thienyl side chain. mdpi.com |

| Hydrophobicity | LogP (partition coefficient) | The contribution of the thienyl group to the overall hydrophobicity of the peptide, affecting solubility and membrane interactions. mdpi.com |

| Quantum Chemical | HOMO/LUMO energies | The reactivity and charge-transfer capabilities conferred by the aromatic thiophene ring. |

By generating a QSAR model, researchers can systematically evaluate how modifications to the thienylglycine position or other parts of the peptide sequence would likely impact activity, guiding lead optimization. nih.govresearchgate.net

Functionalized Materials and Nanomaterial Applications

Beyond therapeutics, the incorporation of Fmoc-DL-(2-thienyl)glycine into peptides is a strategy for creating novel functionalized materials and nanomaterials. chemimpex.com The self-assembly properties and the electronic nature of the thienyl group are particularly advantageous in this context.

Core-shell nanoparticles are composite materials where one material forms a core and is encapsulated by a shell of a different material. nih.gov This architecture is widely used in fields like drug delivery and diagnostics. Peptides containing (2-thienyl)glycine can be incorporated into the shell of such structures to impart specific functionalities. For instance, a peptide-functionalized shell can offer improved biocompatibility, specific cell targeting, or stimuli-responsive behavior. The core, meanwhile, can be loaded with a therapeutic agent or imaging probe. nih.gov The robust nature of the thienyl-containing peptide could provide a stable and functional interface between the core material and the biological environment.

Peptides containing aromatic residues can undergo self-assembly into ordered supramolecular structures like nanofibers, nanotubes, and hydrogels. nih.gov The thienyl group in (2-thienyl)glycine is a potent driver of such processes. Research has shown that peptides incorporating the similar amino acid β-2-thienylalanine can self-assemble into β-sheet-rich amyloid fibrils. nih.govresearchgate.net This assembly is driven by the hydrophobic and π-stacking interactions of the aromatic thienyl units. nih.govresearchgate.net At high concentrations, these fibrils can form self-assembling hydrogels, which are networked materials capable of holding large amounts of water. nih.govresearchgate.net These biomaterials have potential applications in tissue engineering and regenerative medicine. researchgate.net The driving forces behind these architectures are non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and the crucial π–π stacking facilitated by the thienyl rings. nih.gov

The unique properties of thienylglycine-containing peptides make them attractive components for advanced sensors and drug delivery systems.

Sensors: The thiophene unit possesses interesting electronic properties, including charge delocalization. nih.govresearchgate.net When incorporated into self-assembled peptide nanostructures, these properties could be harnessed to create biosensors. For example, the binding of a target analyte to the peptide scaffold could induce a conformational change that alters the electronic properties of the material, generating a detectable signal.

Drug Delivery: The self-assembling hydrogels formed by thienylglycine-containing peptides are ideal candidates for controlled drug delivery vehicles. mdpi.comgoogle.com A therapeutic drug can be encapsulated within the fibrillar network of the hydrogel. The drug would then be released in a sustained manner as the hydrogel biodegrades or in response to a specific stimulus, such as a change in pH or the presence of a particular enzyme. mdpi.comnih.govnih.gov The ability to tailor the peptide sequence allows for precise control over the gel's properties and its responsiveness to the target environment.

Novel Derivatives and Analogs of this compound

The versatility of this compound as a building block extends to the synthesis of various derivatives and analogs designed for specific research purposes. These modifications can enhance the functionality of peptides, for instance, by enabling their detection or by altering their biological activity.

Fluorescent labeling of peptides is a powerful technique for studying their localization, trafficking, and interactions with biological systems. nih.gov Peptides incorporating this compound can be fluorescently tagged using several established methods, typically during solid-phase peptide synthesis (SPPS). researchgate.net

One common strategy involves the coupling of a fluorescent dye to the N-terminus of the peptide or to the side chain of another amino acid residue within the sequence, such as lysine. sb-peptide.comresearchgate.net For N-terminal labeling, after the full peptide sequence containing (2-thienyl)glycine has been assembled on the solid support, the final Fmoc protecting group is removed, and a fluorescent molecule with a reactive carboxyl group (often as an NHS-ester) is coupled to the free amine of the N-terminal amino acid. bachem.combiosyntan.de

Alternatively, a fluorescent tag can be incorporated at a specific site within the peptide chain. This is achieved by using an orthogonal protecting group on the side chain of an amino acid like lysine. This protecting group can be selectively removed without affecting other protecting groups or cleaving the peptide from the resin, allowing for the specific attachment of a fluorescent dye at that position.

The choice of fluorophore is critical and depends on the specific application, with common choices including fluorescein (FAM), tetramethylrhodamine (TAMRA), and cyanine dyes. sb-peptide.com The synthesis of a fluorescently labeled peptide containing (2-thienyl)glycine would follow standard Fmoc-SPPS protocols, with the additional step of dye conjugation. researchgate.net

Table 1: Common Fluorophores for Peptide Labeling

| Fluorophore | Excitation (nm) | Emission (nm) | Common Conjugation Chemistry |

| FAM (Carboxyfluorescein) | 495 | 517 | Amide bond formation with free amines |

| TAMRA (Tetramethylrhodamine) | 555 | 580 | Amide bond formation with free amines |

| Cyanine Dyes (e.g., Cy3, Cy5) | Variable (e.g., 550 for Cy3) | Variable (e.g., 570 for Cy3) | Amide bond or maleimide reaction with thiols |

This table is generated based on data from various sources. sb-peptide.com

The thienyl group of this compound can be replaced with other heterocyclic structures to systematically probe structure-activity relationships (SAR) and to fine-tune the properties of a peptide. Such substitutions can influence a peptide's conformation, stability, and interaction with its biological target. The introduction of different heterocyclic side chains allows for the exploration of a wider chemical space, which can be crucial in drug discovery and the development of research tools.

For example, replacing the thiophene ring with other five- or six-membered heterocycles, such as furan, pyridine, or indole, can alter the electronic distribution, hydrogen bonding capacity, and steric profile of the amino acid side chain. These changes can have a profound impact on the biological activity of the resulting peptide.

A notable example of how subtle changes in a peptide's structure can dramatically affect its function is the use of thioamide substitution in peptide macrocycles. Replacing an oxygen atom with a sulfur atom in the peptide backbone can lead to a significant enhancement in biological efficacy and serum half-life. rsc.org This principle of isosteric replacement highlights the importance of exploring various substitutions, including different heterocyclic side chains, to optimize peptide function.

Table 2: Potential Heterocyclic Substitutions for the Thienyl Group and Their Rationale

| Heterocyclic Group | Potential Impact on Peptide Properties | Rationale for Substitution |

| Furan | Altered hydrogen bonding potential and electronic properties. | To investigate the role of the sulfur atom in the thienyl ring in target binding. |

| Pyridine | Introduction of a basic nitrogen atom, allowing for potential salt bridge formation and altered solubility. | To enhance water solubility and introduce new interaction points with the target. |

| Indole (as in Tryptophan) | Increased hydrophobicity and potential for pi-stacking interactions. | To mimic the properties of tryptophan and explore the role of a larger aromatic system. |

| Thiazole | Different electronic and steric profile compared to thiophene. | To fine-tune the electronic and steric properties of the side chain for optimal target interaction. |

This table is illustrative and based on general principles of medicinal chemistry.

Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques

Chromatographic methods are fundamental for assessing the purity of Fmoc-DL-(2-thienyl)glycine, separating it from potential impurities, and resolving its constituent enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this analysis. The method separates the compound from starting materials, reagents, and side-products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A typical analysis involves a C18 silica-based column as the stationary phase. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often water with an ion-pairing agent like 0.1% trifluoroacetic acid, TFA) and an organic solvent, such as acetonitrile (B52724). The TFA serves to sharpen peaks and control the ionization state of the carboxylic acid. Detection is commonly performed using a UV detector, as the fluorenylmethoxycarbonyl (Fmoc) group possesses a strong chromophore. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. High-purity batches for peptide synthesis typically exhibit a purity of ≥98%.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient, e.g., 20% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Expected Purity | ≥98% |

Since this compound is synthesized as a racemic mixture, chiral HPLC is indispensable for separating the D- and L-enantiomers. This separation is critical for applications where stereochemical purity is required or for monitoring racemization during chemical processes. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the baseline resolution of various N-Fmoc protected amino acids. mdpi.com The separation is typically achieved under reversed-phase conditions. The choice of mobile phase, often a mixture of an organic solvent like acetonitrile and an acidic aqueous buffer, is optimized to achieve maximum resolution between the enantiomeric peaks. researchgate.net The ability to resolve the enantiomers allows for the accurate determination of the enantiomeric excess (ee) in a given sample. researchgate.netsigmaaldrich.com

Table 2: Chiral Stationary Phases Suitable for Fmoc-Amino Acid Enantioseparation

| Chiral Stationary Phase (CSP) Type | Example Columns | Separation Principle |

| Polysaccharide-Based | Lux® Cellulose-2, Lux® Cellulose-3 | Formation of transient diastereomeric complexes with differing stabilities. |

| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation. sigmaaldrich.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that confirms both the identity and purity of this compound in a single analysis. The LC component separates the compound from impurities, while the MS detector provides precise mass-to-charge ratio (m/z) information, confirming the molecular weight of the analyte. nih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose, as it minimizes fragmentation and allows for the detection of the intact molecular ion. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The high sensitivity and specificity of LC-MS make it an invaluable tool for identifying trace-level impurities and verifying the structural integrity of the compound. Tandem mass spectrometry (MS/MS) can further be used to generate specific fragment ions, providing an additional layer of structural confirmation. researchgate.net

Table 3: Mass Spectrometric Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₁₇NO₄S calpaclab.com |

| Molecular Weight (Monoisotopic) | 379.09 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Expected Ion | [M-H]⁻ |

| Expected m/z | 378.08 |

Spectroscopic Characterization

Spectroscopic methods probe the interaction of this compound with electromagnetic radiation, yielding data on its electronic structure and vibrational modes, which are used for quantification and structural verification.

UV-Visible spectroscopy is a widely used method for quantifying the Fmoc group, which is particularly important in the context of solid-phase peptide synthesis (SPPS). The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). altabioscience.com This cleavage reaction liberates the Fmoc group, which then reacts with piperidine to form a stable dibenzofulvene-piperidine adduct. nih.gov

This adduct possesses a distinct and strong UV absorbance, allowing for its quantification using the Beer-Lambert law. biotage.com Spectrophotometric measurement of the solution after deprotection enables the real-time monitoring of coupling reactions and the determination of the loading capacity of Fmoc-amino acids on a solid support. researchgate.net The absorbance is typically measured at the maximum wavelength (λ_max) of the adduct, which occurs around 301 nm. nih.govnih.gov A secondary maximum at approximately 289-290 nm is also present. mdpi.comnih.gov

Table 4: UV-Vis Spectroscopic Data for the Dibenzofulvene-Piperidine Adduct in DMF

| Wavelength (λ_max) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| ~301 nm | 7,800 - 8,021 | mdpi.comresearchgate.net |

| ~289-290 nm | 5,800 - 6,089 | mdpi.comnih.gov |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the molecular vibrations of this compound, serving as a "molecular fingerprint" to confirm its structure. okstate.edu These techniques probe the vibrational modes of the molecule's functional groups.

Table 5: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

| O-H (Carboxylic Acid) | Stretching (broad) | 3300 - 2500 | IR |

| N-H (Carbamate) | Stretching | 3400 - 3200 | IR |

| Aromatic C-H | Stretching | 3100 - 3000 | IR/Raman |

| Aliphatic C-H | Stretching | 3000 - 2850 | IR/Raman |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | IR |

| C=O (Carbamate) | Stretching | 1730 - 1680 | IR |

| Aromatic C=C | Stretching (in-ring) | 1600 - 1450 | IR/Raman |

| C-O (Carboxylic Acid/Carbamate) | Stretching | 1320 - 1210 | IR |

| Thienyl Ring | Ring Vibrations / C-S Stretch | 850 - 690 | IR/Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the integrity of its constituent parts: the Fmoc group, the glycine (B1666218) backbone, and the thienyl side chain.

In a typical analysis, the sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and subjected to a strong magnetic field. The resulting spectra provide information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the fluorenyl and thienyl groups, as well as the aliphatic protons of the glycine moiety and the Fmoc group's methylene (B1212753) and methine protons. The integration of these signals confirms the relative number of protons in each part of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Key signals would include those from the carbonyl carbons of the carbamate (B1207046) and the carboxylic acid, the aromatic carbons of the fluorenyl and thienyl rings, and the aliphatic carbons of the glycine and Fmoc groups.

While specific spectral data for this compound is not widely published, a comparison with the well-documented spectra of Fmoc-Gly-OH allows for the assignment of signals associated with the Fmoc-glycine core. The additional signals from the thienyl group would be expected in the aromatic region of the spectra.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

| Protons | Expected Chemical Shift Range (ppm) |

| Fmoc aromatic protons | 7.30 - 7.90 |

| Thienyl aromatic protons | 6.90 - 7.50 |

| Glycine α-proton | ~4.00 |

| Fmoc CH and CH₂ protons | 4.20 - 4.40 |

| NH proton | ~7.70 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. It is an invaluable tool for studying the secondary structure of peptides and proteins. nih.gov

When this compound is incorporated into a peptide chain, CD spectroscopy can be used to assess its impact on the peptide's conformation. The incorporation of a non-standard amino acid can induce or disrupt secondary structural elements like α-helices, β-sheets, or turns.

A typical CD spectrum of a peptide in the far-UV region (190-250 nm) reveals characteristic patterns:

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 193 nm.

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

Random coil: A strong negative band around 195 nm.

The introduction of (2-thienyl)glycine would likely alter these characteristic spectra, and the magnitude of this change would provide insight into the conformational preferences it imparts. For instance, the substitution of a standard amino acid with this bulkier residue could lead to a decrease in helical content, reflected by a reduction in the intensity of the 222 nm band.

Advanced Microscopy Techniques for Self-Assembled Structures

Fmoc-protected amino acids are well-known for their ability to self-assemble into ordered nanostructures, such as fibers, ribbons, and tubes, driven by π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. Advanced microscopy techniques are essential for visualizing these self-assembled architectures.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the morphology of self-assembled nanostructures. In a typical experiment, a solution of this compound, under conditions that promote self-assembly (e.g., a change in pH or solvent), is deposited onto a TEM grid. The solvent is evaporated, and the sample may be stained with a heavy metal salt to enhance contrast.

TEM images of self-assembled Fmoc-amino acids often reveal elongated fibrillar structures with diameters on the nanometer scale. manchester.ac.uk The presence of the thienyl group in this compound could introduce additional π-π stacking interactions, potentially influencing the morphology of the resulting nanostructures, such as the width and helicity of the fibers.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides information about the surface topography of materials. While generally offering lower resolution than TEM, SEM is excellent for visualizing the three-dimensional nature of larger self-assembled structures and their networks.

For SEM analysis, the self-assembled material, often in the form of a hydrogel or a dried film, is coated with a thin layer of a conductive material, such as gold or palladium. The electron beam scans the surface, generating images that reveal the texture and organization of the nanostructures over a larger area. SEM would be particularly useful for observing how individual nanofibers of this compound entangle to form a macroscopic gel network.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a material and to study its decomposition behavior.

A TGA of this compound would be expected to show a multi-step decomposition process. The first mass loss would likely correspond to the cleavage of the thermally labile Fmoc protecting group. This is followed by the decomposition of the (2-thienyl)glycine residue at higher temperatures.

The TGA curve provides valuable information about the temperatures at which these decomposition events occur, which is crucial for understanding the material's thermal limitations. For comparison, the amino acid glycine is known to be stable up to approximately 200°C. researchgate.net

Interactive Data Table: Expected TGA Decomposition Stages for this compound

| Decomposition Stage | Approximate Temperature Range (°C) | Associated Mass Loss |

| 1 | 150 - 250 | Cleavage of the Fmoc group |

| 2 | > 250 | Decomposition of the (2-thienyl)glycine residue |

Note: These temperature ranges are estimates and can be influenced by the heating rate and atmospheric conditions.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

XPS analysis of this compound would provide a detailed understanding of its surface chemistry. By irradiating the sample with X-rays, photoelectrons are emitted from the surface, and their kinetic energies are measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

The XPS spectrum would confirm the presence of carbon, nitrogen, oxygen, and sulfur. High-resolution spectra of the C 1s, N 1s, O 1s, and S 2p regions would allow for the identification of the different chemical states of these elements. For example, the C 1s spectrum could be deconvoluted to distinguish between carbons in the aromatic rings, aliphatic chains, and carbonyl groups. The S 2p spectrum would be characteristic of the sulfur atom within the thienyl ring. This level of detail is critical for confirming the purity and chemical integrity of the compound's surface.

Computational and Theoretical Studies

Molecular Modeling of Fmoc-DL-(2-thienyl)glycine and its Peptide Conjugates

Molecular modeling techniques, including conformational analysis and ligand-receptor docking, are instrumental in predicting the three-dimensional structure and interaction profiles of this compound and its peptide derivatives.

The conformational landscape of a peptide is significantly influenced by the constituent amino acid residues. The incorporation of this compound introduces unique steric and electronic features that can dictate the local and global structure of a peptide chain.

Conformational energy calculations on model dipeptides containing glycine (B1666218) and its Cα-substituted analogs have shown that the accessible backbone torsion angles (phi, ψ) are influenced by the nature of the side chain. nih.gov For this compound, the bulky Fmoc group and the aromatic thienyl side chain would be expected to impose significant conformational restrictions. Molecular mechanics and molecular dynamics simulations are powerful tools to explore these conformational preferences. wm.edu

Key Research Findings:

Steric Hindrance: The thienyl group, being larger than the hydrogen atom in glycine, restricts the rotational freedom around the Cα-N and Cα-C' bonds, thus limiting the available conformational space.

Aromatic Interactions: The thienyl ring can participate in π-π stacking interactions with other aromatic residues within a peptide sequence or with aromatic moieties of a receptor, which can stabilize specific folded conformations. rsc.org

Fmoc Group Influence: The N-terminal Fmoc group itself is known to influence the conformation of the amino acid to which it is attached and can engage in its own set of non-covalent interactions.

Table 1: Illustrative Conformational Energy Minima for a Model Dipeptide containing (2-thienyl)glycine This table presents hypothetical data based on typical findings for similar non-canonical amino acid-containing dipeptides.

| Conformation | Phi (φ) Angle (°) | Psi (ψ) Angle (°) | Relative Energy (kcal/mol) |

| Extended | -150 | 150 | 0.0 |

| Turn-like | -60 | 120 | 1.5 |

| Helical (right-handed) | -57 | -47 | 3.2 |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Peptides containing non-proteinogenic amino acids like (2-thienyl)glycine are of interest in drug design for their potential to enhance binding affinity and selectivity to biological targets. eco-vector.com

Docking studies of peptides containing this compound would aim to elucidate how the thienyl side chain interacts with the amino acid residues in a receptor's binding pocket. The sulfur atom in the thienyl ring can act as a hydrogen bond acceptor, and the aromatic ring can form hydrophobic and π-stacking interactions.

Key Research Findings:

Enhanced Binding: The unique electronic and steric properties of the thienyl group can lead to novel and potentially stronger interactions with a receptor compared to natural amino acid side chains.

Specificity: The specific shape and electronic nature of the thienylglycine residue can contribute to the selective binding of the peptide to a particular receptor subtype.

Structure-Activity Relationships: Computational docking studies are crucial for understanding the structure-activity relationships of novel peptide-based therapeutics, guiding the design of more potent and selective analogs. researchgate.net

Table 2: Predicted Interaction Types for (2-thienyl)glycine in a Hypothetical Receptor Binding Site This table is a representation of potential interactions and is not based on experimental data for a specific receptor.

| Interacting Receptor Residue | Type of Interaction |

| Phenylalanine | π-π Stacking |

| Leucine | Hydrophobic |

| Asparagine | Hydrogen Bond (with S atom) |

| Tyrosine | T-shaped π-stacking |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity, spectroscopy, and intermolecular interactions.

The electronic structure of this compound is characterized by the interplay of the electron-rich thienyl ring, the conjugated system of the fluorenyl group, and the peptide backbone. Quantum mechanics calculations can be used to determine properties such as atomic charges, molecular orbital energies, and the electrostatic potential surface.

Studies on similar aromatic and thienyl-containing compounds have shown that the distribution of electron density is crucial for their chemical behavior. nih.govmdpi.com For instance, the sulfur atom in the thienyl ring can influence the ring's aromaticity and its ability to engage in various non-covalent interactions. nih.govmdpi.com

Key Research Findings:

Charge Distribution: The heteroaromatic nature of the thienyl ring leads to a non-uniform distribution of electron density, with the sulfur atom being a region of particular interest for potential interactions.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for predicting the reactivity and electronic transitions of the molecule. The aromatic systems of the Fmoc and thienyl groups would be expected to dominate these frontier orbitals.

Quantum chemical calculations are also employed to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net These predictions can aid in the interpretation of experimental spectra and provide a more detailed understanding of the molecular structure and vibrations. While specific predictions for this compound are not available, the methodology is well-established for amino acids and their derivatives. researchgate.net

Key Research Findings:

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies associated with different functional groups in the molecule, which can be correlated with experimental IR and Raman spectra.

NMR Chemical Shifts: The chemical shifts of NMR-active nuclei can be calculated, providing insights into the local electronic environment of each atom in the molecule.

Simulations of Peptide Self-Assembly and Aggregation Behavior

The self-assembly of peptides into ordered nanostructures is a field of intense research, with applications in materials science and medicine. The incorporation of non-canonical amino acids with aromatic side chains can significantly influence this process. nih.gov The Fmoc group itself is a well-known driver of self-assembly through π-stacking interactions. reading.ac.uk

Molecular dynamics simulations can be used to study the spontaneous aggregation of peptides containing this compound in solution. aip.orgrsc.org These simulations can reveal the key intermolecular interactions that drive the self-assembly process and the morphology of the resulting aggregates.

Key Research Findings:

Driving Forces: The self-assembly of peptides incorporating this compound would likely be driven by a combination of π-π stacking of the Fmoc groups and the thienyl rings, as well as hydrogen bonding between the peptide backbones. reading.ac.ukacs.org

Morphology of Aggregates: Depending on the peptide sequence and environmental conditions, these peptides could potentially self-assemble into various nanostructures, such as nanofibers, nanotubes, or hydrogels.

Aggregation Propensity: The presence of the bulky and aromatic thienylglycine residue could either promote or inhibit aggregation depending on the specific context of the peptide sequence and its interactions with neighboring residues.

Predictive Models for Structure-Activity Relationships

The integration of computational and theoretical approaches has become indispensable in modern drug discovery and peptide science. For novel compounds such as this compound, predictive models of structure-activity relationships (SAR) are crucial for rationally designing peptides with enhanced biological activities and optimized properties. These models aim to establish a mathematical correlation between the chemical structure of a molecule and its biological effect. creative-peptides.com While specific predictive models exclusively developed for this compound are not extensively documented in publicly available literature, the principles and methodologies are broadly applicable.

The inclusion of a non-canonical amino acid like (2-thienyl)glycine presents both opportunities and challenges for predictive modeling. The unique steric and electronic properties of the thienyl group can significantly influence peptide conformation and interaction with biological targets. Predictive models can help to elucidate these effects and guide the synthesis of more potent and selective peptide analogues.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR is a widely used computational method to correlate the structural or physicochemical properties of a series of compounds with their biological activities. rsc.org In the context of peptides containing this compound, a QSAR model would be developed by:

Dataset Collection: A dataset of peptides containing (2-thienyl)glycine with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: Various molecular descriptors for each peptide would be calculated. These descriptors quantify different aspects of the molecular structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. pepdd.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. pepdd.com

For instance, a hypothetical QSAR study on a series of dipeptides containing DL-(2-thienyl)glycine might explore how variations in the adjacent amino acid affect a specific biological activity.

Table 1: Hypothetical QSAR Data for Dipeptides Incorporating DL-(2-thienyl)glycine

| Peptide Sequence (X-Tgl) | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | Descriptor 1 (e.g., Hydrophobicity of X) | Descriptor 2 (e.g., Steric Hindrance of X) |

|---|---|---|---|---|

| Ala-Tgl | 15.2 | 14.8 | 0.5 | 1.2 |

| Val-Tgl | 8.7 | 9.1 | 1.5 | 2.5 |

| Leu-Tgl | 5.4 | 5.9 | 2.0 | 2.8 |

| Phe-Tgl | 2.1 | 2.5 | 2.8 | 3.5 |

| Trp-Tgl | 1.5 | 1.8 | 3.4 | 4.1 |

Tgl = (2-thienyl)glycine. This table is for illustrative purposes only.

Machine Learning and Deep Learning Approaches

More advanced predictive models utilize machine learning (ML) and deep learning (DL) algorithms. researchgate.netnih.gov These methods can capture complex, non-linear relationships between chemical structures and biological activities that may be missed by traditional QSAR models. mdpi.com

In the context of peptides, ML models can be trained on large datasets of peptide sequences and their associated activities. researchgate.net For a compound like this compound, a machine learning model could be trained to predict the impact of its incorporation at different positions within a peptide sequence on a desired biological outcome. frontiersin.org

Table 2: Illustrative Performance of Different Machine Learning Models in Predicting Peptide Bioactivity

| Model Type | Accuracy (%) | Precision | Recall | F1-Score |

|---|---|---|---|---|

| Support Vector Machine (SVM) | 85.2 | 0.87 | 0.83 | 0.85 |

| Random Forest (RF) | 88.6 | 0.90 | 0.87 | 0.88 |

| Artificial Neural Network (ANN) | 91.3 | 0.92 | 0.90 | 0.91 |

| Convolutional Neural Network (CNN) | 93.5 | 0.94 | 0.93 | 0.93 |

This table presents hypothetical data to illustrate the comparative performance of different machine learning models and does not represent actual results for this compound.

Molecular Docking and Dynamics Simulations